

Halostachine Hydrochloride: Standard Preparation for Research Applications

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Compound of Interest

Compound Name: *Halostachine hydrochloride*

Cat. No.: *B12748465*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine hydrochloride is the hydrochloride salt of Halostachine (N-methylphenylethanolamine), a naturally occurring alkaloid found in plants of the *Halostachys* genus.[1] Structurally related to sympathomimetic amines such as ephedrine and synephrine, Halostachine exhibits activity at adrenergic and trace amine-associated receptors (TAARs), making it a compound of interest for research in pharmacology and drug development.[2] These application notes provide detailed protocols for the synthesis, purification, and analytical standardization of **Halostachine hydrochloride**, as well as methodologies for its in vitro and in vivo characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Halostachine hydrochloride** is essential for its proper handling, storage, and use in experimental settings.

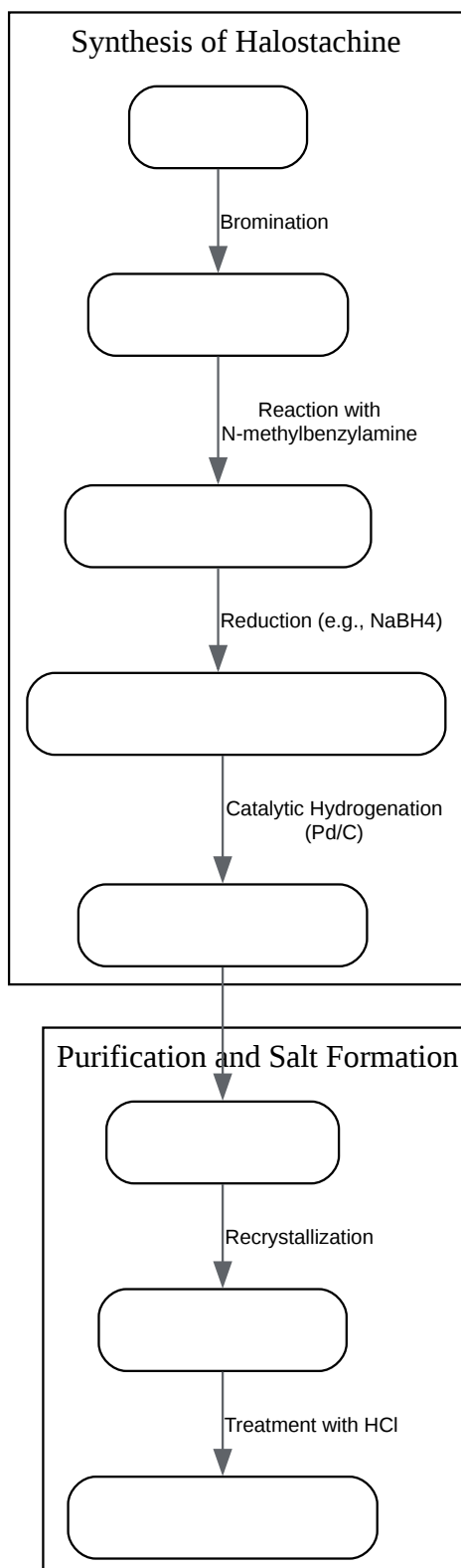
Property	Value	Reference
IUPAC Name	(1R)-2-(methylamino)-1-phenylethanol;hydrochloride	[3][4]
Synonyms	(-)-Halostachine hydrochloride, N-methylphenylethanolamine HCl	[2][5]
Molecular Formula	C ₉ H ₁₄ ClNO	[3][5]
Molecular Weight	187.67 g/mol	[3][5]
Melting Point	113-114 °C (enantiomer); 103-104 °C (racemate)	[1][2]
Appearance	White to off-white crystalline powder	[5]
Solubility	Soluble in water and alcohol	[5]
Storage	Store at 2-8°C, protected from light and moisture.	[5]

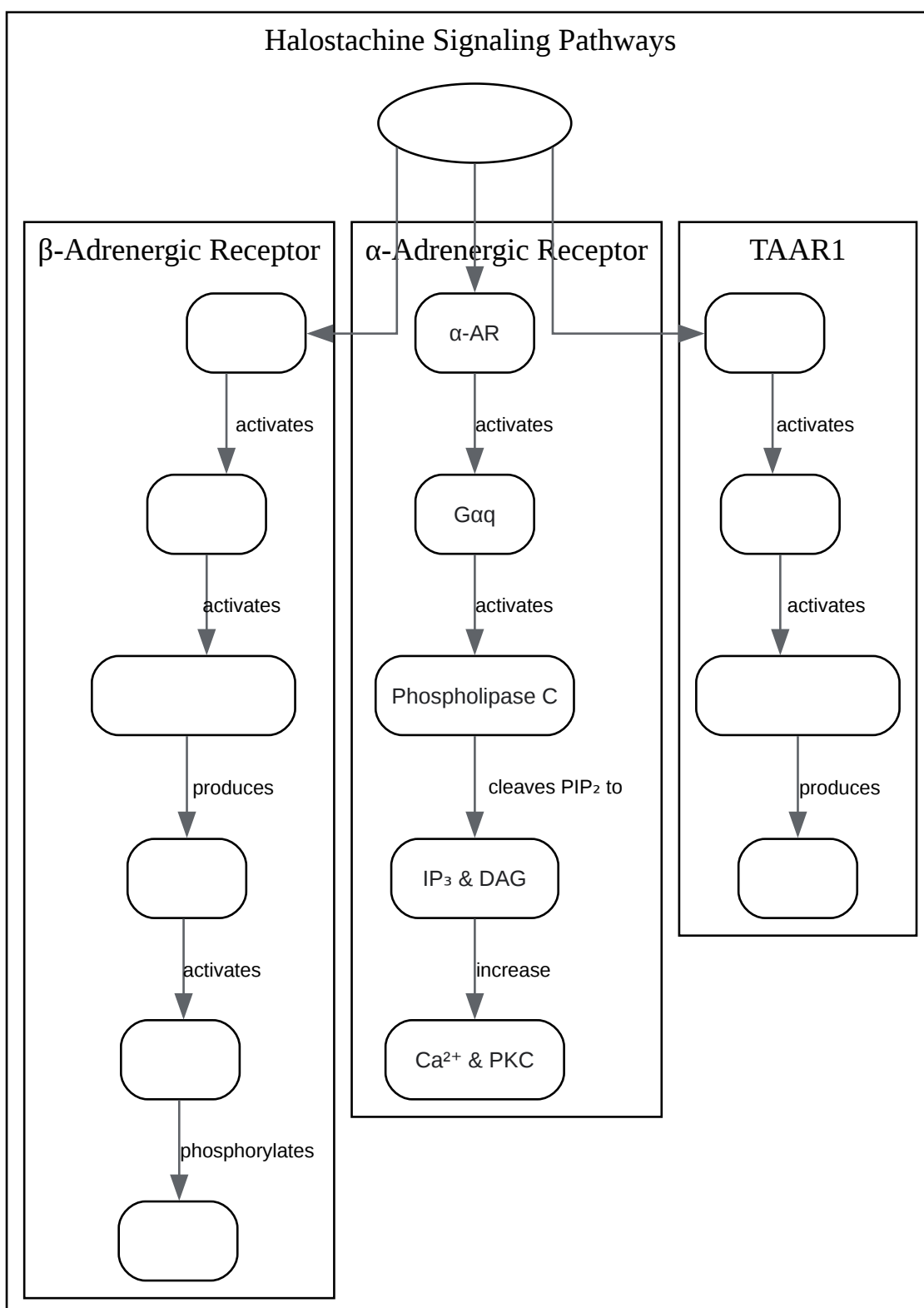
Standard Preparation: Synthesis and Purification

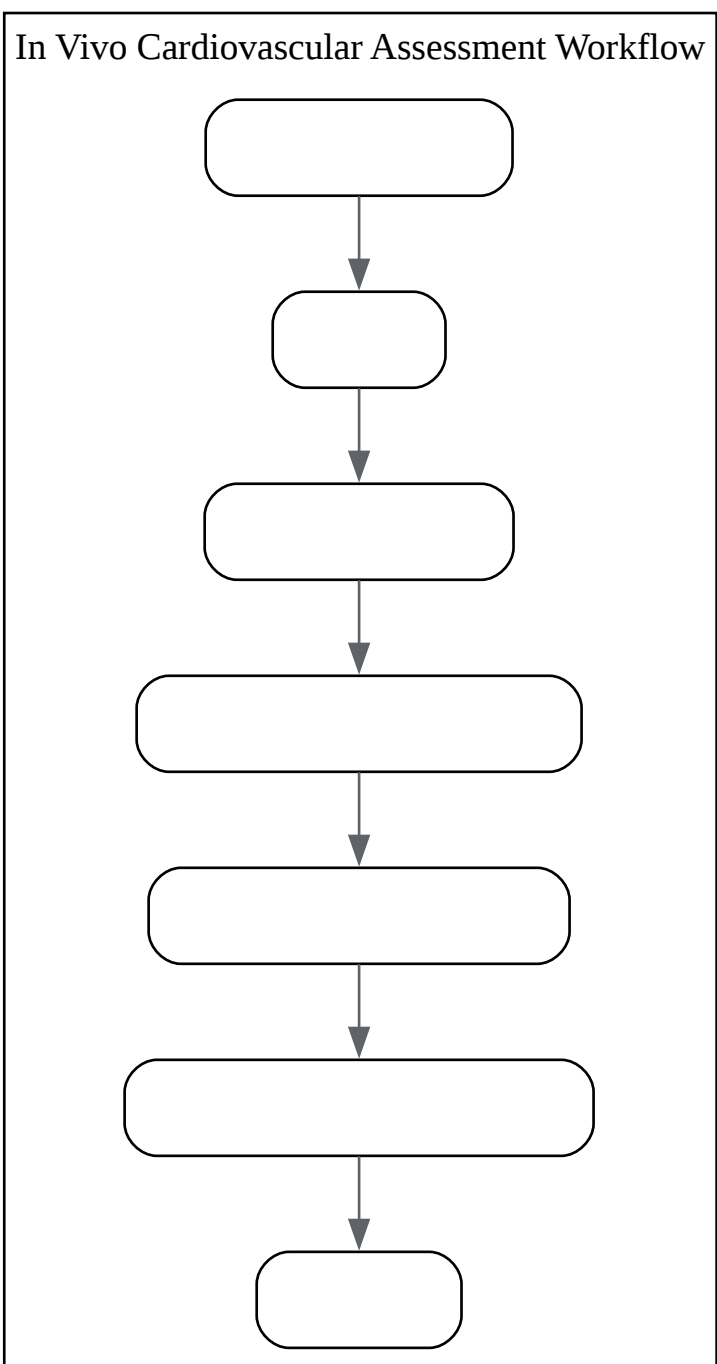
The following sections detail a common synthesis route and purification protocols for obtaining high-purity **Halostachine hydrochloride** for research purposes.

Synthesis Workflow

A widely used method for the synthesis of Halostachine involves the reduction of an amino ketone intermediate, which is formed from the reaction of α -bromoacetophenone with N-methylbenzylamine. The final step involves the removal of the benzyl protecting group.







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